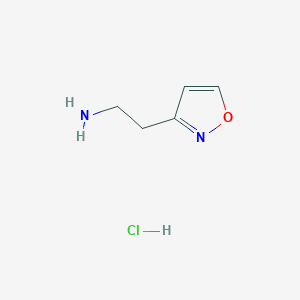
2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride
Descripción general
Descripción
2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H9ClN2O . It is a salt with a molecular weight of 148.59 . The compound’s structure incorporates an oxazole ring, a five-membered heterocyclic moiety commonly found in various bioactive natural products and pharmaceuticals.
Molecular Structure Analysis
The InChI code for 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride is1S/C6H10N2O.ClH/c1-5-4-6(2-3-7)8-9-5;/h4H,2-3,7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride include a molecular weight of 148.59 and a molecular formula of C5H9ClN2O . More specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
- Application: Oxazole derivatives have been synthesized and screened for their antimicrobial potential against various bacterial and fungal strains .
- Method: The antibacterial potential is usually examined against strains like S. aureus, S. pyogenes, P. aeruginosa, E. coli, and fungal strains like C. albicans, A. niger, and A. clavatus .
- Results: The results of these studies are typically compared with reference drugs like chloramphenicol and fluconazole .
- Application: Some oxazole derivatives have shown potential anticancer activity .
- Results: The outcomes of these studies are typically quantitative, often involving measurements of cell viability, apoptosis, or other relevant metrics .
- Application: Oxazole derivatives have been studied for potential antitubercular activity .
- Results: The outcomes of these studies are typically quantitative, often involving measurements of bacterial growth inhibition .
- Application: Some oxazole derivatives have shown potential anti-inflammatory activity .
- Results: The outcomes of these studies are typically quantitative, often involving measurements of inflammatory markers .
- Application: Oxazole derivatives have been studied for potential antidiabetic activity .
- Results: The outcomes of these studies are typically quantitative, often involving measurements of blood glucose levels or other relevant metrics .
Antimicrobial Activity
Anticancer Activity
Antitubercular Activity
Anti-inflammatory Activity
Antidiabetic Activity
Antiobesity Activity
- Application: Oxazole derivatives have been studied for potential antioxidant activity .
- Results: The outcomes of these studies are typically quantitative, often involving measurements of reactive oxygen species or other relevant metrics .
- Application: Some oxazole derivatives have shown potential anti-allergic activity .
- Results: The outcomes of these studies are typically quantitative, often involving measurements of allergic reactions or other relevant metrics .
- Application: Some oxazole derivatives have shown potential antiviral activity .
- Results: The outcomes of these studies are typically quantitative, often involving measurements of viral replication or other relevant metrics .
Antioxidant Activity
Anti-Allergic Activity
Antiviral Activity
Anti-Amoebic Activity
- Application: Nickel(II) complexes having oxazole ring system displayed enhanced catalytic activity for the polymerization of norbornene .
- Results: The outcomes of these studies are typically quantitative, often involving measurements of reaction rate or other relevant metrics .
- Application: 2-(Oxazol-2-yl)-pyridines were efficient ligands in Suzuki–Miyaura cross-coupling .
- Results: The outcomes of these studies are typically quantitative, often involving measurements of reaction yield or other relevant metrics .
- Application: There are several benzoxazole derivatives showcasing various applications in organic synthesis .
- Results: The outcomes of these studies are typically quantitative, often involving measurements of reaction yield or other relevant metrics .
Catalytic Activity
Ligands in Suzuki–Miyaura Cross-Coupling
Applications in Organic Synthesis
SARS-CoV-2 Inhibition
Safety And Hazards
Propiedades
IUPAC Name |
2-(1,2-oxazol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c6-3-1-5-2-4-8-7-5;/h2,4H,1,3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFKITWOYQTYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride | |
CAS RN |
1314902-00-5 | |
| Record name | 2-(1,2-oxazol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1425754.png)
![1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1425758.png)
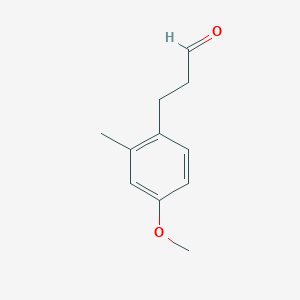
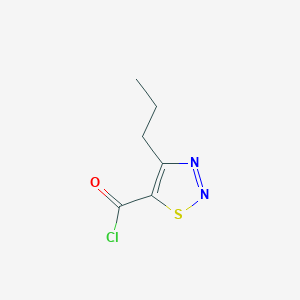
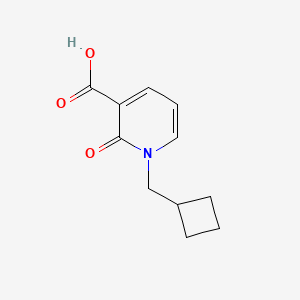

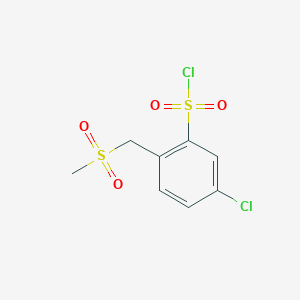
![[3-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B1425765.png)
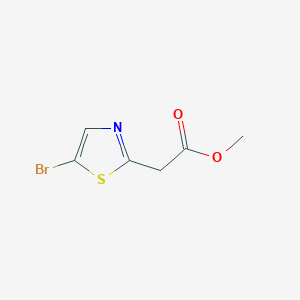
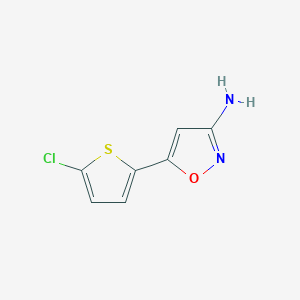
![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1425771.png)
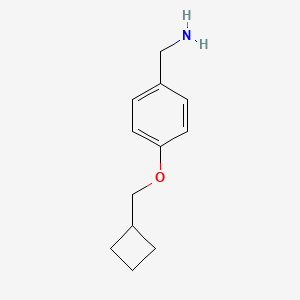

![[2-(Methoxymethyl)phenyl]methanesulfonyl chloride](/img/structure/B1425775.png)